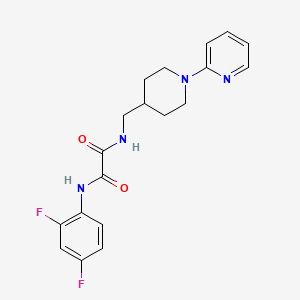
N1-(2,4-difluorophenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N1-(2,4-difluorophenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide" is a structurally complex molecule that is likely to have interesting chemical and physical properties due to the presence of multiple functional groups and aromatic systems. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer some of the characteristics of the compound .
Synthesis Analysis
The synthesis of related compounds, such as those described in the papers, typically involves the formation of amide bonds and the introduction of aromatic and heterocyclic rings. For example, the synthesis of fentanyl analogs involves the creation of a piperidine ring attached to a phenyl group, as well as the formation of an amide bond . These methods could potentially be adapted for the synthesis of "this compound" by incorporating the appropriate difluorophenyl and pyridinyl substituents.
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using techniques such as X-ray crystallography and NMR spectroscopy . These studies reveal the importance of the piperidine ring and its protonation state, which is likely to be a key feature in the structure of "this compound" as well. The presence of difluorophenyl and pyridinyl groups would contribute to the overall molecular geometry and electronic distribution.
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by the presence of amide groups and aromatic rings. The amide group can participate in hydrogen bonding, which can affect the compound's reactivity and interaction with biological targets . The difluorophenyl group may also affect the electron density and reactivity of the molecule, potentially leading to unique chemical behaviors.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from related studies. For instance, vibrational spectroscopy has been used to study the vibrational wavenumbers of similar compounds, which can provide information about the stability and electronic properties of the molecule . The presence of the difluorophenyl and pyridinyl groups in "this compound" would likely influence its vibrational spectra, as well as its molecular orbitals and electrostatic potential, which are important for understanding its reactivity and interactions with other molecules .
Applications De Recherche Scientifique
Eco-Friendly Polymer Synthesis
The study by Yamaguchi et al. (2018) discusses an eco-friendly synthesis method for ionic high-molecular-weight polymers using a reaction involving a Zincke salt, which results in polymers with unique properties due to π-conjugation system expansion along the polymer chain. This method highlights a sustainable approach to polymer synthesis with potential applications in materials science (Yamaguchi, Tanaka, & Wang, 2018).
Molecular Interaction Studies
Research by Shim et al. (2002) investigates the molecular interactions of a pyrazole derivative with the CB1 cannabinoid receptor. This study provides insights into the structure-activity relationships and could be relevant for understanding how similar compounds might interact with biological targets (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Advancements in Organic Synthesis
A study by Chen et al. (2023) showcases the use of N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide as an effective ligand for copper-catalyzed coupling reactions, demonstrating the potential of similar compounds in facilitating complex organic synthesis processes (Chen, Li, Xu, & Ma, 2023).
Propriétés
IUPAC Name |
N'-(2,4-difluorophenyl)-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N4O2/c20-14-4-5-16(15(21)11-14)24-19(27)18(26)23-12-13-6-9-25(10-7-13)17-3-1-2-8-22-17/h1-5,8,11,13H,6-7,9-10,12H2,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYLLJRLYKBUJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=C(C=C(C=C2)F)F)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-butyl-5-(4-fluorophenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2504958.png)

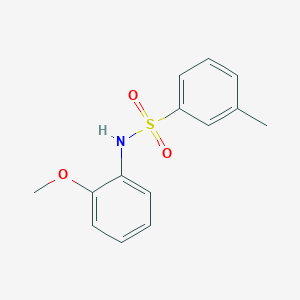

![N-[[2-[2-Methoxyethyl(methyl)amino]phenyl]methyl]prop-2-enamide](/img/structure/B2504963.png)
![2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]benzenecarboxylic acid](/img/structure/B2504964.png)
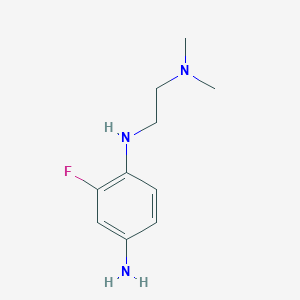
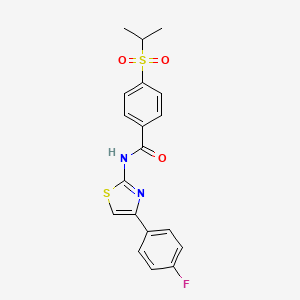

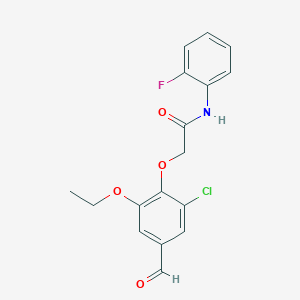
![[6-(morpholin-4-ylsulfonyl)-2-oxo-1,3-benzoxazol-3(2H)-yl]acetic acid](/img/structure/B2504974.png)

![N-[[3-(5-Methyl-1H-1,2,4-triazol-3-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2504978.png)